Synthesis Methods
The synthesis of 17alpha-demethylated stanozolol can be approached through various chemical pathways. A notable method involves the demethylation of stanozolol, which can be achieved through oxidative reactions using reagents such as potassium permanganate or chromium trioxide. These reagents facilitate the removal of the methyl group at the C17α position, resulting in the formation of 17alpha-demethylated stanozolol.
In a recent study, a novel two-step synthesis was reported for related compounds, which involved acylation followed by mild alkaline hydrolysis. This method showcases the potential for streamlined synthetic routes that could be adapted for 17alpha-demethylated stanozolol production .
Technical Parameters
Molecular Structure
The molecular formula for 17alpha-demethylated stanozolol is , with a molar mass of approximately 330.49 g/mol. The structure features:
The structural modifications impact its interaction with androgen receptors and metabolic pathways, contributing to its pharmacological effects .
3D Structure
The three-dimensional conformation can be analyzed using computational modeling techniques, revealing insights into steric interactions and binding affinities with androgen receptors.
Chemical Reactions Involving 17alpha-Demethylated Stanozolol
This compound undergoes various chemical transformations typical of steroids:
These reactions are crucial for understanding the pharmacokinetics and dynamics of the compound within biological systems .
Mechanism of Action
17alpha-demethylated stanozolol acts primarily as an agonist at androgen receptors. Its mechanism involves:
Research indicates that 17alpha-demethylated stanozolol maintains anabolic activity while minimizing unwanted androgenic effects due to its unique structural characteristics .
Physical Properties
Chemical Properties
These properties are essential for formulation development in pharmaceutical applications .
Scientific Applications
17alpha-demethylated stanozolol has applications in:
Due to its anabolic properties, it remains a subject of interest in both clinical research and doping control contexts .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3